molecular formula C9H12FNO B2910394 2-(4-fluorophenoxy)-N-methylethanamine CAS No. 694431-80-6

2-(4-fluorophenoxy)-N-methylethanamine

Cat. No.: B2910394
CAS No.: 694431-80-6
M. Wt: 169.199
InChI Key: VZQSZMVYSMWEOC-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-methylethanamine is an organic compound that features a fluorinated phenoxy group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-methylethanamine typically involves the reaction of 4-fluorophenol with an appropriate ethanamine derivative. One common method is the nucleophilic substitution reaction where 4-fluorophenol reacts with N-methyl-1-ethanamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-methylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products

Scientific Research Applications

2-(4-fluorophenoxy)-N-methylethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-methylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-methyl-1-ethanamine
  • 2-(4-Bromophenoxy)-N-methyl-1-ethanamine
  • 2-(4-Methylphenoxy)-N-methyl-1-ethanamine

Uniqueness

2-(4-fluorophenoxy)-N-methylethanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to biological targets compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQSZMVYSMWEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694431-80-6
Record name [2-(4-fluorophenoxy)ethyl](methyl)amine
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